3-(Bromomethyl)-2-methanesulfonylthiophene 3-(Bromomethyl)-2-methanesulfonylthiophene
Brand Name: Vulcanchem
CAS No.: 2171800-34-1
VCID: VC7725389
InChI: InChI=1S/C6H7BrO2S2/c1-11(8,9)6-5(4-7)2-3-10-6/h2-3H,4H2,1H3
SMILES: CS(=O)(=O)C1=C(C=CS1)CBr
Molecular Formula: C6H7BrO2S2
Molecular Weight: 255.14

3-(Bromomethyl)-2-methanesulfonylthiophene

CAS No.: 2171800-34-1

Cat. No.: VC7725389

Molecular Formula: C6H7BrO2S2

Molecular Weight: 255.14

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)-2-methanesulfonylthiophene - 2171800-34-1

Specification

CAS No. 2171800-34-1
Molecular Formula C6H7BrO2S2
Molecular Weight 255.14
IUPAC Name 3-(bromomethyl)-2-methylsulfonylthiophene
Standard InChI InChI=1S/C6H7BrO2S2/c1-11(8,9)6-5(4-7)2-3-10-6/h2-3H,4H2,1H3
Standard InChI Key DJCFANBKLWARQC-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=C(C=CS1)CBr

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

  • Molecular Formula: C₆H₇BrO₂S₂

  • Molecular Weight: 255.21 g/mol .

  • SMILES: CS(=O)(=O)C1=C(C=CS1)CBr .

  • InChI Key: DJCFANBKLWARQC-UHFFFAOYSA-N .

Predicted Physicochemical Data

Collision cross-section (CCS) values, critical for mass spectrometry applications, are computationally predicted as follows :

Adductm/zPredicted CCS (Ų)
[M+H]⁺254.91435129.7
[M+Na]⁺276.89629131.2
[M-H]⁻252.89979129.2

These values suggest utility in analytical workflows for compound identification.

Synthesis and Reactivity

Synthetic Routes

While direct literature on the synthesis of 3-(bromomethyl)-2-methanesulfonylthiophene is sparse, analogous bromomethylthiophenes are typically synthesized via:

  • Bromination of Methylthiophenes: N-Bromosuccinimide (NBS) in solvents like CCl₄ or n-heptane under radical initiation (e.g., benzoyl peroxide) .

  • Sulfonation Reactions: Methanesulfonyl groups are introduced via electrophilic substitution or oxidation of thioether precursors .

For example, 3-methylthiophene derivatives undergo regioselective bromination at the methyl group, followed by sulfonation to install the methanesulfonyl moiety .

Reactivity Profile

  • The bromomethyl group serves as an electrophilic site for nucleophilic substitution (e.g., Suzuki coupling, amination) .

  • The methanesulfonyl group enhances stability and modulates electronic properties, influencing downstream reactivity .

Applications in Drug Discovery

Biological Relevance

Though specific studies on 3-(bromomethyl)-2-methanesulfonylthiophene are lacking, structurally related bromomethylthiophenes exhibit:

  • Antithrombotic Activity: Derivatives like 2-(bromomethyl)-5-aryl-thiophenes show clot lysis (up to 31.5%) and haemolytic properties .

  • Antiparasitic Potential: Thiophene analogs are explored against Trypanosoma and Leishmania species .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Methanesulfonyl groups may enhance metabolic stability and target binding .

  • Bromine as a Leaving Group: Facilitates functionalization for combinatorial chemistry .

Future Directions

  • Synthetic Optimization: Developing greener solvents (e.g., n-heptane) to replace CCl₄ in bromination .

  • Biological Screening: Evaluating anticancer, antimicrobial, or anti-inflammatory activities.

  • Material Science Applications: Exploring use in conductive polymers or organic electronics.

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